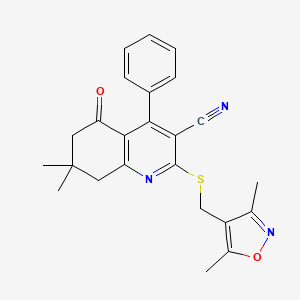

2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a structurally complex heterocyclic compound featuring a tetrahydroquinoline core fused with an isoxazole moiety and a thioether linkage. The molecule includes a cyano group at position 3, a phenyl substituent at position 4, and two methyl groups at position 7 of the tetrahydroquinoline scaffold. The 3,5-dimethylisoxazole unit is linked via a methylthio bridge, contributing to its unique electronic and steric profile.

Properties

IUPAC Name |

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-14-18(15(2)29-27-14)13-30-23-17(12-25)21(16-8-6-5-7-9-16)22-19(26-23)10-24(3,4)11-20(22)28/h5-9H,10-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZDRSBYMHKPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CSC2=NC3=C(C(=O)CC(C3)(C)C)C(=C2C#N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (hereafter referred to as Compound A ) is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of Compound A, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by the following structural features:

- Core Structure : Tetrahydroquinoline with a carbonitrile group.

- Substituents : Contains a dimethylisoxazole moiety and a thioether linkage.

Biological Activity Overview

The biological activities of Compound A have been evaluated in various studies, particularly focusing on its anticancer properties. The following sections summarize the key findings related to its biological activity.

Anticancer Activity

-

Mechanism of Action :

- Compound A exhibits significant cytotoxicity against multidrug-resistant (MDR) cancer cell lines. It has been shown to modulate the activity of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is often overexpressed in resistant cancer cells .

- The compound induces apoptosis and alters cell cycle progression in cancer cells. Flow cytometric analyses demonstrated that treatment with Compound A leads to increased apoptosis rates compared to untreated controls .

-

Case Studies :

- In a study involving MES-SA-DX5 human uterine sarcoma cells, Compound A was tested alongside other derivatives. It was found to significantly inhibit P-gp efflux and demonstrate selective cytotoxicity against cancer cells while sparing non-cancerous cells .

- Another investigation highlighted that derivatives similar to Compound A exhibited promising results in overcoming MDR in various cancer models, indicating its potential as an effective therapeutic agent .

In Vitro Studies

In vitro assays have confirmed the efficacy of Compound A against several cancer types:

- Cell Lines Tested : Human tumor cell lines including KB (oral carcinoma), DLD (colorectal carcinoma), and HepG2 (liver carcinoma) were used to assess the compound's antiproliferative effects.

- Results : The compound showed potent activity with IC50 values indicating effective concentration levels for inhibiting cell growth across different cancer types .

Data Summary

The following table summarizes key findings from studies involving Compound A and related derivatives:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

- Tetrahydroquinoline core: A partially hydrogenated quinoline system, conferring rigidity and planar aromaticity.

- Isoxazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, known for metabolic stability and hydrogen-bonding capacity.

- Thioether bridge : Enhances lipophilicity and may influence redox properties.

- Cyano group: A strong electron-withdrawing group that can modulate reactivity and intermolecular interactions.

- Methyl and phenyl substituents : Provide steric bulk and influence solubility and pharmacokinetic properties.

Comparative Analysis with Analogous Compounds

Comparison with DTCPB and DTCTB ()

DTCPB (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) and DTCTB (7-(5-(di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) share the cyano group and aromatic heterocycles but differ in core structure and substitution:

- Core: DTCPB/DTCTB feature benzothiadiazole, while the target compound has a tetrahydroquinoline scaffold.

- Substituents: DTCPB/DTCTB include di-p-tolylamino groups, enhancing charge transport properties, whereas the target compound’s 3,5-dimethylisoxazole and phenyl groups prioritize steric effects.

- Applications : DTCPB/DTCTB are used in organic electronics (e.g., OLEDs), while the target compound’s structure aligns more with bioactive molecules .

Comparison with Diethyl 8-cyanoimidazopyridine derivatives ()

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate shares a cyano group and fused bicyclic system but differs in:

- Core: Imidazopyridine vs. tetrahydroquinoline.

- Functionalization : The imidazopyridine derivative includes ester groups and a nitro-substituted phenyl ring, favoring solubility and π-π stacking. The target compound’s thioether and isoxazole groups may enhance membrane permeability.

Reactivity Comparison with Substituted Cinnamonitriles ()

Substituted cinnamonitriles undergo TEBA-catalyzed reactions in water to form naphthopyrans.

Data Tables

Table 1: Structural Comparison of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.